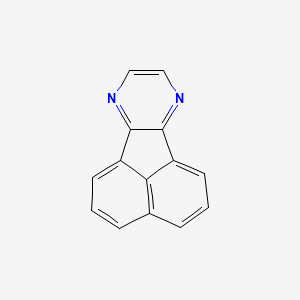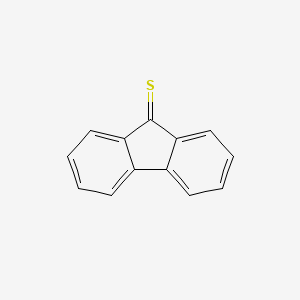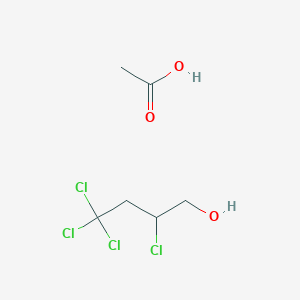
Acetic acid;2,4,4,4-tetrachlorobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2,4,4,4-tetrachlorobutan-1-ol is a chemical compound that combines the properties of acetic acid and a tetrachlorinated butanol derivative. Acetic acid is a well-known carboxylic acid with a pungent smell and is commonly used in various industrial and household applications. The tetrachlorobutan-1-ol component introduces unique chemical properties due to the presence of multiple chlorine atoms, which can significantly alter the compound’s reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,4,4,4-tetrachlorobutan-1-ol typically involves the chlorination of butanol followed by esterification with acetic acid. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature to ensure selective chlorination at the desired positions on the butanol molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination reactors where butanol is continuously fed and chlorinated. The chlorinated product is then subjected to esterification with acetic acid under acidic conditions, typically using sulfuric acid as a catalyst. The final product is purified through distillation and other separation techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2,4,4,4-tetrachlorobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.
Major Products
Oxidation: Formation of tetrachlorobutanoic acid or tetrachlorobutanone.
Reduction: Formation of less chlorinated butanol derivatives.
Substitution: Formation of hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
Acetic acid;2,4,4,4-tetrachlorobutan-1-ol has several scientific research applications:
Biology: Studied for its potential effects on biological systems, including its antimicrobial properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals with unique properties due to the presence of chlorine atoms.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Mécanisme D'action
The mechanism of action of acetic acid;2,4,4,4-tetrachlorobutan-1-ol involves its interaction with various molecular targets. The chlorine atoms can participate in electrophilic reactions, making the compound reactive towards nucleophiles. The acetic acid component can act as a proton donor, facilitating acid-catalyzed reactions. The overall reactivity of the compound is influenced by the electron-withdrawing effects of the chlorine atoms, which can stabilize certain reaction intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,4,4-Tetrachlorobutan-1-ol: Similar structure but lacks the acetic acid component.
Acetic acid;2,2,2-trichloroethanol: Another chlorinated alcohol combined with acetic acid, but with fewer chlorine atoms.
Chlorobutanol: A chlorinated butanol derivative without the acetic acid component.
Uniqueness
Acetic acid;2,4,4,4-tetrachlorobutan-1-ol is unique due to the combination of a highly chlorinated butanol with acetic acid This combination imparts distinct chemical properties, such as increased reactivity and potential for forming stable intermediates in various reactions
Propriétés
Numéro CAS |
1561-47-3 |
|---|---|
Formule moléculaire |
C6H10Cl4O3 |
Poids moléculaire |
271.9 g/mol |
Nom IUPAC |
acetic acid;2,4,4,4-tetrachlorobutan-1-ol |
InChI |
InChI=1S/C4H6Cl4O.C2H4O2/c5-3(2-9)1-4(6,7)8;1-2(3)4/h3,9H,1-2H2;1H3,(H,3,4) |
Clé InChI |
QSBLUUKIYRTREP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C(C(CO)Cl)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


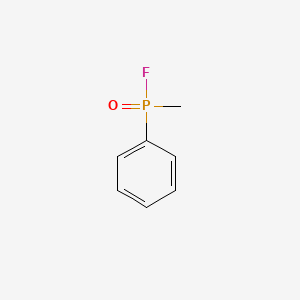
![[[4-[Cyano(phenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] benzoate](/img/structure/B14757381.png)

![tert-butyl N-[3-hydroxy-1,6-diphenyl-5-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-2-yl]carbamate](/img/structure/B14757393.png)

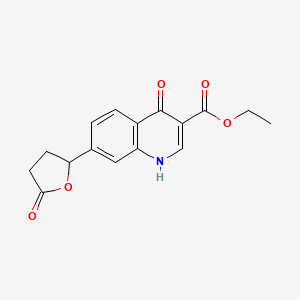
![sodium;2,3-di(hexadecanoyloxy)propyl 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate](/img/structure/B14757422.png)
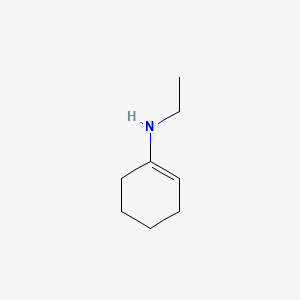

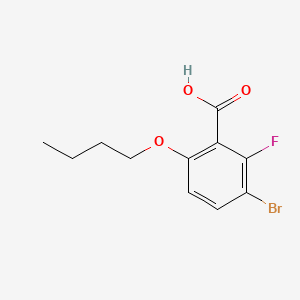
![3-Dimethoxyphosphoryl-1-[3-(trifluoromethyl)phenoxy]butan-2-one](/img/structure/B14757440.png)
![[2-(5-BroMo-pyridin-3-yloxy)-1-(1H-indol-3-ylMethyl)-ethyl]-carbaMic acid tert-butyl ester](/img/structure/B14757446.png)
